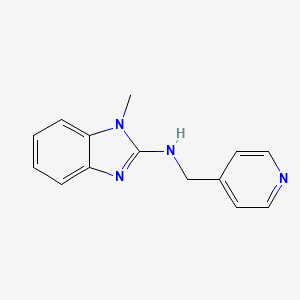![molecular formula C19H15NO2 B5717129 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine, also known as BMFP, is a synthetic compound that belongs to the benzofuran class of chemical compounds. It has been studied for its potential use in the treatment of various diseases due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and survival, including topoisomerase II and Bcl-2. In addition, 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been shown to modulate various signaling pathways involved in neuroprotection, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In addition, 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has several advantages for use in lab experiments, including its potency and selectivity for cancer cells and neurons. It has also been shown to have low toxicity in animal models, making it a relatively safe compound for use in preclinical studies. However, one limitation of 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine, including further optimization of its synthesis method and identification of its exact mechanism of action. In addition, more studies are needed to explore its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of novel delivery methods for 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine could improve its efficacy and reduce its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine involves several steps, starting with the condensation of 2-methyl-3-phenylpropanal with 2-chloropyridine. The resulting intermediate is then subjected to a series of reactions, including methylation, reduction, and cyclization, to produce the final product. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine.
Applications De Recherche Scientifique
8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. In addition, 8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, making it a promising candidate for the treatment of these neurodegenerative disorders.
Propriétés
IUPAC Name |
8-methoxy-3-methyl-1-phenyl-[1]benzofuro[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-12-10-17-18(19(20-12)13-6-4-3-5-7-13)15-11-14(21-2)8-9-16(15)22-17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMYBOBPAUIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(O2)C=CC(=C3)OC)C(=N1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

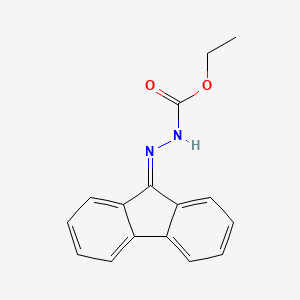
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
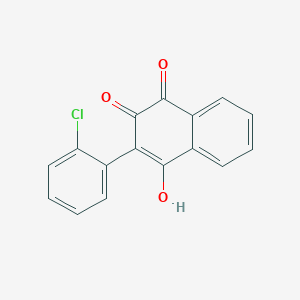
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)
![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)
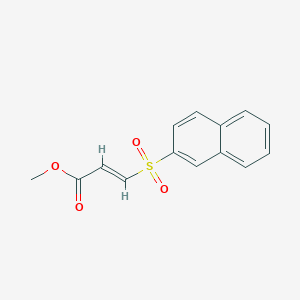
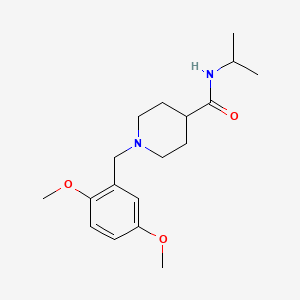
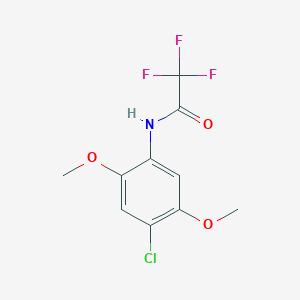

![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
